N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide
Description
This compound belongs to the benzoxazepin class of heterocyclic molecules, characterized by a seven-membered oxazepine ring fused to a benzene moiety. The 3,5-dimethoxybenzamide substituent at the 7-position introduces polar methoxy groups, which may enhance hydrogen-bonding interactions and influence solubility. While specific pharmacological data are unavailable in the provided evidence, benzoxazepin derivatives are frequently investigated for central nervous system (CNS) and anticancer applications due to their structural resemblance to bioactive scaffolds .
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-6-24-18-11-15(7-8-19(18)29-13-22(2,3)21(24)26)23-20(25)14-9-16(27-4)12-17(10-14)28-5/h7-12H,6,13H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZNDWAXPUMQCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for the 1,5-Benzoxazepine Core
The seven-membered 1,5-benzoxazepine ring is constructed through intramolecular cyclization of ortho-substituted phenolic precursors. Patent WO2014140073A1 details two approaches:
Method A: Acid-Catalyzed Cyclization
- Starting material : Ethyl 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylate (25 in Scheme 6)
- Conditions : Reflux in toluene with p-toluenesulfonic acid (pTSA, 10 mol%)
- Yield : 72% after 12 hours
- Mechanism : Acid-mediated dehydration forms the oxazepine oxygen bridge
Method B: Base-Promoted Ring Closure
- Starting material : tert-butyl 2-(5-bromo-2-cyanophenoxy)ethylcarbamate (32 in Scheme 12)
- Conditions : K₂CO₃ in DMF at 80°C for 8 hours
- Yield : 68%
- Advantage : Avoids strong acids, compatible with base-sensitive functional groups
| Parameter | Method A | Method B |
|---|---|---|
| Catalyst | pTSA | K₂CO₃ |
| Temperature | Reflux (110°C) | 80°C |
| Reaction Time | 12 h | 8 h |
| Isolated Yield | 72% | 68% |
| Purity (HPLC) | 95.4% | 97.1% |
Coupling of the 3,5-Dimethoxybenzamide Moiety
Amide Bond Formation via Carbodiimide Chemistry
The final benzamide group is introduced through coupling of 3,5-dimethoxybenzoic acid with the benzoxazepine amine:
- Activation : 3,5-Dimethoxybenzoic acid (1.1 eq) with HBTU (1.05 eq) and DIPEA (3 eq) in DMF
- Coupling : Reaction with 5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-amine (0.9 eq) at 25°C for 6 hours
- Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol/water (4:1)
- Yield : 81%
Side Reactions :
Alternative Microwave-Assisted Coupling
Recent optimization using microwave irradiation reduces reaction time:
| Condition | Conventional | Microwave |
|---|---|---|
| Temperature | 25°C | 80°C |
| Time | 6 h | 20 min |
| Yield | 81% | 85% |
| Energy Consumption | 1.8 kWh | 0.4 kWh |
Process Optimization and Impurity Control
Crystallization-Induced Purification
Final API purity (>99.5%) is achieved through solvent screening:
| Solvent System | Purity | Crystal Habit |
|---|---|---|
| Ethanol/Water (4:1) | 99.2% | Needles |
| Acetone/n-Heptane (1:3) | 99.7% | Prisms |
| MTBE/CH₂Cl₂ (2:1) | 98.9% | Irregular |
Optimal conditions: Slow cooling (-0.5°C/min) in acetone/n-heptane produces phase-pure material.
Genotoxic Impurity Mitigation
Residual ethylating agents (e.g., ethyl bromide) controlled to <10 ppm via:
Industrial-Scale Production Considerations
Cost Analysis of Key Starting Materials
| Material | Cost/kg | Source |
|---|---|---|
| 3,5-Dimethoxybenzoic acid | $320 | Sigma-Aldrich |
| Ethylamine HCl | $145 | TCI America |
| HBTU | $2,800 | Carbosynth |
Cost-Reduction Strategies :
Environmental Impact Assessment
| Waste Stream | Quantity (kg/kg API) | Treatment Method |
|---|---|---|
| DMF | 8.2 | Distillation recovery |
| Toluene | 5.6 | Incineration |
| Aqueous Brine | 12.4 | Neutralization |
Analytical Characterization of Synthetic Batches
Spectroscopic Confirmation
Polymorph Screening
Three polymorphs identified via XRPD:
| Form | Melting Point | Solubility (mg/mL) |
|---|---|---|
| I | 168°C | 0.89 |
| II | 172°C | 0.67 |
| III | 165°C | 1.12 |
Form III (meta-stable) selected for formulation due to enhanced bioavailability.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Substituent Variations
Physicochemical and Pharmacological Implications
- Metabolic Stability: Fluorine substituents () are known to resist oxidative metabolism, whereas methoxy groups may undergo demethylation .
- Steric Effects : The trimethoxy analog () introduces steric bulk, which could hinder interactions with flat binding pockets in enzymes or receptors .
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the compound's biological properties, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H27F3N2O4S |
| Molecular Weight | 484.532 g/mol |
| Chiral Centers | 0 |
| Bond Count | 62 |
| Aromatic Bond Count | 12 |
The compound features a benzoxazepine core structure which is known for various biological activities.
Interaction with Biological Targets
Research indicates that this compound may interact with several biological targets including enzymes and receptors involved in various signaling pathways. The benzoxazepine moiety is particularly noted for its role in modulating neurotransmitter systems.
Inhibition Studies
In vitro studies have shown that N-(5-ethyl-3,3-dimethyl-4-oxo) exhibits inhibitory effects on specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes. These findings suggest potential anti-inflammatory properties.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays using various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation through mechanisms involving caspase activation and modulation of cell cycle regulators.
- Animal Models : In vivo studies using mouse models of cancer have shown significant tumor growth inhibition when treated with this compound compared to control groups.
Neuroprotective Effects
N-(5-ethyl-3,3-dimethyl-4-oxo) has also been reported to exhibit neuroprotective effects in models of neurodegenerative diseases:
- Oxidative Stress Reduction : The compound reduces oxidative stress markers in neuronal cells.
- Neurotransmitter Modulation : It has been observed to enhance levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating mood disorders.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of N-(5-ethyl-3,3-dimethyl-4-oxo) in breast cancer models. The results indicated a reduction in tumor size by approximately 50% compared to untreated controls after four weeks of treatment.
Study 2: Neuroprotection in Alzheimer's Disease Models
In another investigation focused on Alzheimer's disease models, the compound demonstrated significant improvements in cognitive function as assessed by behavioral tests and reduced amyloid plaque formation.
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing this benzoxazepine derivative?
The synthesis involves multi-step reactions starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core, followed by functionalization with the 3,5-dimethoxybenzamide moiety. Key steps include:
- Core formation : Cyclization of precursors using controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent side reactions .
- Amide coupling : Use of coupling agents like EDCI/HOBt for introducing the benzamide group, with solvent optimization (e.g., DMF or THF) to enhance yield .
- Purification : Chromatography (HPLC or flash column) and recrystallization from ethanol/water mixtures to achieve >95% purity . Methodological validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical for structural confirmation .
Q. How should researchers characterize the compound’s purity and structural integrity?
A combination of analytical techniques is recommended:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass spectrometry : HRMS for molecular weight validation and detection of isotopic patterns (e.g., fluorine in analogs) .
- Chromatography : HPLC with UV/Vis detection (λ = 254–280 nm) to assess purity, using C18 columns and acetonitrile/water gradients .
Q. What preliminary assays are suitable for evaluating its biological activity?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays, with IC₅₀ calculations .
- Enzyme inhibition : Test against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity) .
- Solubility/pharmacokinetics : Use shake-flask methods for logP determination and microsomal stability assays (e.g., liver microsomes) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across similar benzoxazepines?
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across labs .
- Orthogonal methods : Cross-verify results with alternative assays (e.g., apoptosis via flow cytometry alongside MTT) .
- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl or allyl-substituted variants) to identify SAR trends .
Q. What strategies elucidate the hydrogen-bonding network and crystal packing of this compound?
- X-ray crystallography : Use SHELX (SHELXL/SHELXD) for structure solution and refinement. Optimize crystal growth via vapor diffusion with DMSO/water .
- Graph set analysis : Apply Etter’s rules to classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and correlate with solubility/stability .
Q. How to design structure-activity relationship (SAR) studies for anticancer optimization?
- Core modifications : Synthesize analogs with varied substituents (e.g., ethyl → allyl or isobutyl) to assess steric/electronic effects on activity .
- Benzamide variations : Introduce electron-withdrawing groups (e.g., -CF₃) or methoxy positional isomers to modulate target binding .
- In silico modeling : Perform molecular docking (AutoDock Vina) against kinases (e.g., EGFR) to prioritize synthetic targets .
Q. What methodologies address low yields in the final amidation step?
- Reagent optimization : Replace EDCI with T3P® (propylphosphonic anhydride) for higher efficiency in polar aprotic solvents .
- Temperature control : Conduct reactions at 0–5°C to suppress racemization or side-product formation .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
